molecular formula C9H7ClO2 B8495349 5-chloromethyl-3H-benzofuran-2-one

5-chloromethyl-3H-benzofuran-2-one

Cat. No. B8495349
M. Wt: 182.60 g/mol
InChI Key: ATPUGERGXKQNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05789415

Procedure details

To a solution of 3H-benzofuran-2-one (7.45 mmol) and chlormethyl methyl ether (9.31 mmol) in 15 ml of CH2Cl2 at 0° C. was slowly added SnCl4 (15 mmol). The reaction was slowly allowed to warm to ambient temperature and was stirred for 2 hours. The reaction was cooled to 0° C. and carefully quenched with saturated sodium bicarbonate. The mixture was extracted (2×EtOAc) and the organics were washed with brine. The combined organics were then dried over MgSO4, filtered and concentrated to dryness. The crude residue was chromatographed on silica gel using 20% EtOAc in hexanes as the eluant to obtain the title compound (55).
Quantity
7.45 mmol
Type
reactant
Reaction Step One
Quantity
9.31 mmol
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
15 mmol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][C:2]1=[O:10].CO[CH2:13][Cl:14].Cl[Sn](Cl)(Cl)Cl>C(Cl)Cl>[Cl:14][CH2:13][C:8]1[CH:7]=[CH:6][C:5]2[O:1][C:2](=[O:10])[CH2:3][C:4]=2[CH:9]=1

Inputs

Step One
Name
Quantity
7.45 mmol
Type
reactant
Smiles
O1C(CC2=C1C=CC=C2)=O
Step Two
Name
Quantity
9.31 mmol
Type
reactant
Smiles
COCCl
Step Three
Name
SnCl4
Quantity
15 mmol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted (2×EtOAc)
WASH
Type
WASH
Details
the organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude residue was chromatographed on silica gel using 20% EtOAc in hexanes as the eluant

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1C=CC2=C(CC(O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.